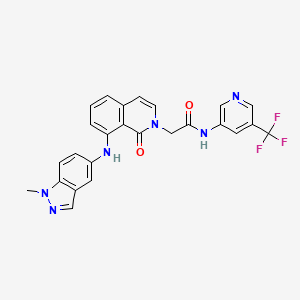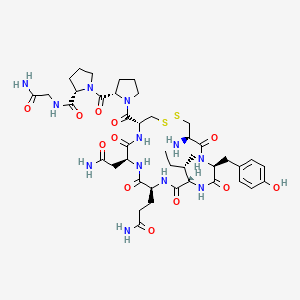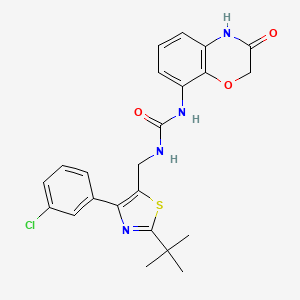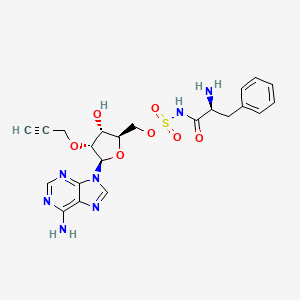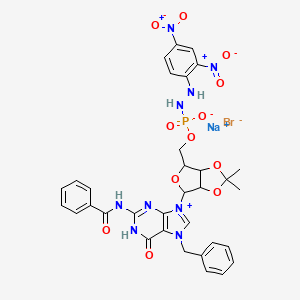
eIF4E-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
eIF4E-IN-6: is a synthetic compound designed to inhibit the activity of the eukaryotic translation initiation factor 4E (eIF4E). This factor plays a crucial role in the initiation of protein synthesis by binding to the cap structure of messenger RNA (mRNA). Dysregulation of eIF4E activity has been linked to various diseases, including cancer and neurodevelopmental disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: Industrial production of eIF4E-IN-6 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: eIF4E-IN-6 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its inhibitory activity. It may also participate in oxidation and reduction reactions during its synthesis and metabolism .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include various organic solvents, catalysts, and protective groups to facilitate the selective introduction of functional groups. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired product .
Major Products: The major product of these reactions is this compound itself, with potential by-products including intermediate compounds and unreacted starting materials. These by-products are typically removed through purification processes such as chromatography .
Scientific Research Applications
eIF4E-IN-6 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
eIF4E-IN-6 exerts its effects by binding to the eIF4E protein, thereby preventing its interaction with the cap structure of mRNA. This inhibition disrupts the formation of the eIF4F complex, which is essential for the initiation of translation. By blocking this interaction, this compound effectively reduces the translation of specific mRNAs, leading to decreased protein synthesis . The molecular targets and pathways involved include the mTOR and ERK signaling pathways, which are known to regulate eIF4E activity .
Comparison with Similar Compounds
4EGI-1: Another eIF4E inhibitor that disrupts the eIF4E-eIF4G interaction.
Rocaglates: Compounds that inhibit eIF4A, another component of the eIF4F complex.
MNK1/2 inhibitors: Target the kinases that phosphorylate eIF4E, thereby modulating its activity.
Uniqueness of eIF4E-IN-6: this compound is unique in its specific binding to eIF4E and its ability to inhibit the cap-dependent translation initiation without affecting other components of the translation machinery. This specificity makes it a valuable tool for studying the role of eIF4E in various cellular processes and for developing targeted therapies .
Properties
Molecular Formula |
C33H32BrN9NaO12P |
|---|---|
Molecular Weight |
880.5 g/mol |
IUPAC Name |
sodium;[4-(2-benzamido-7-benzyl-6-oxo-1H-purin-9-ium-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxy-[2-(2,4-dinitrophenyl)hydrazinyl]phosphinate;bromide |
InChI |
InChI=1S/C33H32N9O12P.BrH.Na/c1-33(2)53-26-24(17-51-55(49,50)38-37-22-14-13-21(41(45)46)15-23(22)42(47)48)52-31(27(26)54-33)40-18-39(16-19-9-5-3-6-10-19)25-28(40)34-32(36-30(25)44)35-29(43)20-11-7-4-8-12-20;;/h3-15,18,24,26-27,31,37H,16-17H2,1-2H3,(H3-,34,35,36,38,43,44,49,50);1H;/q;;+1/p-1 |
InChI Key |
YDCWQEJKFNFSOO-UHFFFAOYSA-M |
Canonical SMILES |
CC1(OC2C(OC(C2O1)[N+]3=CN(C4=C3N=C(NC4=O)NC(=O)C5=CC=CC=C5)CC6=CC=CC=C6)COP(=O)(NNC7=C(C=C(C=C7)[N+](=O)[O-])[N+](=O)[O-])[O-])C.[Na+].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


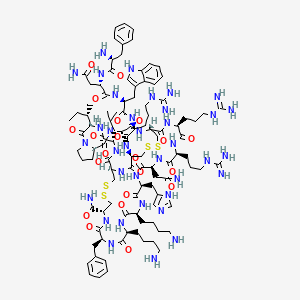
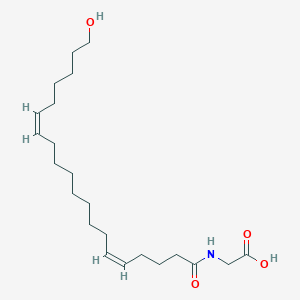

![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)
